molecular formula C16H15NO5S B5688710 DIMETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE

Cat. No.: B5688710
M. Wt: 333.4 g/mol
InChI Key: LLFKSRAHIRSPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-{[2-(2-thienyl)acetyl]amino}isophthalate is an isophthalic acid derivative featuring a dimethyl ester backbone and a 5-position substituent composed of an acetamide group linked to a thiophene ring. This compound is structurally analogous to intermediates used in macrocycle synthesis (e.g., pyridyl tetraoxazole macrocycles in ) and shares synthetic pathways with other dimethyl isophthalate derivatives, such as amidation and esterification reactions.

Properties

IUPAC Name

dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-21-15(19)10-6-11(16(20)22-2)8-12(7-10)17-14(18)9-13-4-3-5-23-13/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFKSRAHIRSPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Substituent Diversity at the 5-Position

The 5-position of dimethyl isophthalate derivatives is a critical site for functionalization, influencing electronic, steric, and reactivity profiles:

Compound Name Substituent at 5-Position Key Features References
Dimethyl 5-{[2-(2-thienyl)acetyl]amino}isophthalate Thienyl-acetamido Sulfur-containing heterocycle, moderate electron donation via conjugation N/A
Dimethyl 5-acetamidoisophthalate Acetamido Simple amide, electron-withdrawing
Dimethyl 5-nitroisophthalate Nitro Strong electron-withdrawing, enhances reactivity for nucleophilic substitution
Dimethyl 5-[3-(Boc-amino)propyl]isophthalate (17) Boc-protected aminopropyl Bulky tert-butoxycarbonyl group, stability for stepwise synthesis
Methyl 2-[[cyano-pyridinyl]amino]propenoate (10) Cyano-pyridinyl ethenyl amino Amino acid derivative, pyridine heterocycle, cyano group

Key Observations :

  • Electron Effects : The thiophene group in the target compound provides moderate electron donation via resonance, contrasting with the strong electron-withdrawing nitro group in dimethyl 5-nitroisophthalate. This difference impacts reactivity in further functionalization (e.g., electrophilic substitution).
  • Steric Considerations: The Boc-protected aminopropyl group in compound 17 introduces steric hindrance, whereas the thienyl-acetamido group is relatively planar, favoring conjugation.

Heterocyclic Substituents

Thiophene (in the target compound) is compared to pyridine () and benzothiazole ():

  • Thiophene vs. Pyridine’s nitrogen offers basicity and coordination sites for metal complexes.
  • Thiophene vs.

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Dimethyl 5-Nitroisophthalate Compound 17
Substituent Thienyl-acetamido Nitro Boc-protected aminopropyl
Electron Effect Moderate donation Strong withdrawal Neutral (Boc group)
Molecular Weight ~335 g/mol (estimated) ~255 g/mol ~350 g/mol
Key Applications Drug scaffolds, materials Reactive intermediate Macrocycle synthesis

Table 2: Heterocycle Comparison

Heterocycle Example Compound Key Property References
Thiophene Target compound Sulfur-enhanced polarizability N/A
Pyridine Methyl 2-[[cyano-pyridinyl]amino]propenoate Basicity, metal coordination
Benzothiazole Dimethyl 5-(benzothiazolylamino)isophthalate Rigidity, thermal stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.